molecular formula C10H9N5S B15118346 1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,3-benzodiazol-2-amine

1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B15118346
M. Wt: 231.28 g/mol
InChI Key: CDXLBHSRXZMRAI-UHFFFAOYSA-N
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Description

1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that features both a thiadiazole and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,3-benzodiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing both the thiadiazole and benzodiazole moieties. For example, a precursor such as 2-amino-1-methylbenzimidazole can be reacted with a thiadiazole derivative under reflux conditions in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,3-benzodiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole or thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and have similar chemical properties and reactivity.

    Benzodiazole derivatives: These compounds share the benzodiazole ring and are used in various applications, including medicinal chemistry and materials science.

Uniqueness

1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,3-benzodiazol-2-amine is unique due to the combination of both thiadiazole and benzodiazole rings in its structure.

Properties

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

N-(1-methylbenzimidazol-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H9N5S/c1-15-8-5-3-2-4-7(8)12-9(15)13-10-14-11-6-16-10/h2-6H,1H3,(H,12,13,14)

InChI Key

CDXLBHSRXZMRAI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC3=NN=CS3

Origin of Product

United States

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